![molecular formula C9H12N4O2 B3354769 Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)- CAS No. 61078-83-9](/img/structure/B3354769.png)
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-
Overview
Description
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-' is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-' is not well-understood. However, it has been proposed that this compound may interact with various biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction may lead to changes in the conformation and function of these biomolecules, resulting in the observed biological effects.
Biochemical and Physiological Effects:
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-' has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Furthermore, this compound has been reported to increase the production of nitric oxide in endothelial cells, which may have implications in cardiovascular health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-' in lab experiments is its fluorescent properties, which make it a convenient tool for the detection of various biological molecules. Moreover, this compound has shown promising results in various scientific research applications, indicating its potential in various fields. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for the research on Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-'. One of the potential areas of investigation is its antimicrobial properties, which may have implications in the development of new antibiotics. Additionally, further research is needed to understand the mechanism of action of this compound and its potential as an anticancer agent. Moreover, the development of new biosensors based on this compound may have implications in the detection of various biomolecules in biological samples.
Scientific Research Applications
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-' has shown promising results in various scientific research applications. It has been utilized as a fluorescent probe for the detection of nitric oxide (NO) in living cells. Additionally, it has been used as a substrate for the development of biosensors for the detection of urea and creatinine in biological samples. Moreover, this compound has been investigated for its potential antimicrobial and anticancer properties.
properties
IUPAC Name |
1-(3-cyano-4-methyl-1H-pyrrol-2-yl)-3-(methoxymethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-6-4-11-8(7(6)3-10)13-9(14)12-5-15-2/h4,11H,5H2,1-2H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZQUBMZIKZORN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C#N)NC(=O)NCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485080 | |
Record name | Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61078-83-9 | |
Record name | Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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